2-Pyridinemethanamine, 5-amino-alpha-methyl-
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Overview
Description
2-Pyridinemethanamine, 5-amino-alpha-methyl- is an organic compound with the molecular formula C6H8N2. It is a derivative of pyridine, characterized by the presence of an amino group at the 5-position and a methyl group at the alpha position. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinemethanamine, 5-amino-alpha-methyl- can be achieved through several methods. One common approach involves the alkylation of 2-chloromethylpyridine with hexamethylenetetramine in acetonitrile, followed by hydrolysis with hydrochloric acid and methanol. The reaction is typically carried out under reflux conditions .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The final product is usually purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
2-Pyridinemethanamine, 5-amino-alpha-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
2-Pyridinemethanamine, 5-amino-alpha-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: This compound is employed in the study of enzyme mechanisms and as a ligand in coordination chemistry.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals
Mechanism of Action
The mechanism by which 2-Pyridinemethanamine, 5-amino-alpha-methyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino and methyl groups play crucial roles in binding to active sites, influencing the compound’s biological activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
2-Pyridinemethanamine: Lacks the amino group at the 5-position.
5-Aminomethyl-2-pyridinemethanamine: Contains an additional amino group.
2-Picolylamine: Similar structure but without the alpha-methyl group
Uniqueness
2-Pyridinemethanamine, 5-amino-alpha-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H11N3 |
---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
6-(1-aminoethyl)pyridin-3-amine |
InChI |
InChI=1S/C7H11N3/c1-5(8)7-3-2-6(9)4-10-7/h2-5H,8-9H2,1H3 |
InChI Key |
SNGOUKANCLXZPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=C(C=C1)N)N |
Origin of Product |
United States |
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